N1-Substituent Size and Lipophilicity: Methyl (Target) vs. Cyclopentyl Analog
The N1-substituent is a critical determinant of molecular size and lipophilicity in the tetrahydroindazole series. The target compound bears an N1-methyl group, whereas the direct analog methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate (CAS 1448062-66-5) bears an N1-cyclopentyl group. The cyclopentyl derivative has a 16% higher molecular weight (381.48 vs. 327.38 g/mol) and a calculated logP increase of approximately 1.1 units (cLogP ~3.5 vs. ~2.4), indicating significantly higher lipophilicity [1]. This divergence directly influences membrane permeability, off-target binding, and clearance pathways, with the smaller N1-methyl substituent offering a more balanced drug-like profile for CNS target engagement based on class-level SAR observations [2].
| Evidence Dimension | N1-substituent impact on molecular weight and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 327.38 g/mol; cLogP ≈ 2.4 (calculated via ChemAxon consensus model) |
| Comparator Or Baseline | 1-cyclopentyl analog (CAS 1448062-66-5): MW = 381.48 g/mol; cLogP ≈ 3.5 |
| Quantified Difference | ΔMW = +54.1 g/mol (16.5% increase); ΔcLogP ≈ +1.1 log units |
| Conditions | In silico prediction using standard cheminformatics tools (ChemAxon/DataWarrior); physical measurement not available for head-to-head comparison |
Why This Matters
A 1.1 log unit increase in cLogP can drastically alter CNS penetration, plasma protein binding, and CYP450 metabolism, directly affecting compound suitability for neuroscience vs. oncology targets.
- [1] ChemAxon/DataWarrior calculated properties for C18H21N3O3 (target) and C22H27N3O3 (cyclopentyl analog). View Source
- [2] Zheng, M. et al. Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem 2019, 14, 1248–1256. View Source
